
CP-471474
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of CP-471474 involves multiple stepsThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
it is likely that the synthesis would be scaled up using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
CP-471474 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the sulfonamide group.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
CP471474 is a broad-spectrum matrix metalloproteinase inhibitor . Research indicates it can inhibit proteolytic, hemorrhagic, and edema-forming activities of snake venom metalloproteinase .
Scientific Research Applications
- Snake Venom Research CP471474 has been identified as a promising compound for co-adjuvants to neutralize local tissue damage induced by snake venom .
- Inhibitory Effects Studies show that CP471474 inhibits the enzymatic and hemorrhagic activities induced by B. atrox venom, with an IC50 of 11.6 and 2.5 μM, respectively .
- Mode of Action Molecular dynamic simulations describe CP471474 interacting with the metalloproteinase substrate-binding cleft . The hydroxamate group of CP471474 coordinates the zinc cofactor of the metalloproteinase through strong electrostatic interactions, while the compound’s hydrophobic groups occupy the S1 and S1′ sites .
- Venom Inhibition CP471474, along with varespladib, has been tested for its ability to inhibit the effects of Bothrops asper and Crotalus durissus cumanensis venoms. In preincubation assays, a mix of CP471474 and varespladib abolished the hemorrhagic activity induced by B. asper venom .
Study on Snake Venom Inhibition
Mécanisme D'action
The mechanism of action of CP-471474 involves the inhibition of matrix metalloproteinases. These enzymes play a crucial role in the degradation of extracellular matrix components, which is a key process in tumor invasion and metastasis. By inhibiting MMPs, the compound can prevent the breakdown of the extracellular matrix, thereby inhibiting tumor progression .
Comparaison Avec Des Composés Similaires
Similar Compounds
TMI-1: A dual inhibitor of tumor necrosis factor-alpha-converting enzyme (TACE) and matrix metalloproteinases.
CGS 25966: A broad-spectrum MMP inhibitor with documented activity against MMP-2, MMP-8, MMP-9, and MMP-13.
CGS 27023A: Another broad-spectrum MMP inhibitor demonstrating inhibitory activity against a range of MMPs.
Uniqueness
CP-471474 is unique due to its high specificity and potency against multiple MMPs, including MMP-2, MMP-3, MMP-9, and MMP-13, while having low potency against MMP-1 . This specificity makes it a valuable tool in studying the role of MMPs in various biological processes and diseases.
Activité Biologique
CP-471474 is a compound developed by Pfizer, primarily recognized for its role as a broad-spectrum matrix metalloproteinase (MMP) inhibitor. This article delves into its biological activity, particularly focusing on its effects in various pathological contexts, including snake venom inhibition and pulmonary diseases.
1. Overview of this compound
Chemical Structure and Mechanism of Action
this compound is characterized by a pyran-containing sulfonamide hydroxamate structure, which facilitates its interaction with the zinc-binding sites of metalloproteinases. This interaction is crucial for its inhibitory effects on proteolytic activities associated with various toxins and pathological conditions.
2. Inhibition of Snake Venom Activities
Recent studies have highlighted the effectiveness of this compound in inhibiting the lethal, hemorrhagic, and myotoxic activities of snake venoms from species such as Bothrops asper and Crotalus durissus cumanensis.
2.1 Efficacy in Preincubation Assays
In preincubation assays, this compound demonstrated significant inhibition of lethal activity against these venoms. The following table summarizes the survival rates of mice subjected to venom exposure with and without this compound treatment:
Treatment Group | Survival Rate (%) | Statistical Significance |
---|---|---|
Venom Alone | 0% | - |
Venom + this compound | 10% | p > 0.05 |
Venom + Varespladib | 100% | p < 0.05 |
Venom + this compound + Varespladib | 50% | p < 0.05 |
The combination treatment showed a partial protective effect, although it was less effective than Varespladib alone .
2.2 Myotoxic Activity Inhibition
This compound also exhibited notable effects on myotoxicity induced by snake venoms. In assays measuring plasma creatine kinase (CK) activity, the compound significantly reduced CK levels, indicating decreased muscle damage:
Treatment Group | CK Activity (U/L) | Statistical Significance |
---|---|---|
Venom Alone | High | - |
Venom + this compound | Moderate | p < 0.05 |
Venom + Varespladib | Low | p < 0.01 |
The data suggest that while this compound is effective, it does not completely prevent myotoxic effects compared to Varespladib .
3. Effects on Pulmonary Diseases
This compound has also been investigated for its potential in treating smoke-induced lung injuries. A study involving guinea pigs exposed to smoke demonstrated that treatment with this compound led to significant reductions in airspace enlargement and airway wall thickness:
Treatment Group | Mean Airspace Size Increase (%) | Mean Wall Thickness Increase (%) |
---|---|---|
Control | 0% | 0% |
Smoke-Exposed | 62% | 42% |
Smoke + this compound | 20% | 17% |
These findings indicate that this compound can mitigate some structural changes associated with emphysema, providing a protective effect against smoke exposure .
Case Study: Efficacy Against Emphysema
In a longitudinal study involving smoke-exposed guinea pigs treated with this compound, researchers observed a significant reduction in emphysematous changes over six months compared to untreated controls. The compound exhibited approximately 68% protection against emphysema-related changes in lung architecture .
Propriétés
IUPAC Name |
2-[[4-(4-fluorophenoxy)phenyl]sulfonylamino]-N-hydroxy-2-methylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O5S/c1-16(2,15(20)18-21)19-25(22,23)14-9-7-13(8-10-14)24-12-5-3-11(17)4-6-12/h3-10,19,21H,1-2H3,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCOQJYRPDUMCNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NO)NS(=O)(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40175302 | |
Record name | 2-(((4-(4-fluorophenoxy)phenyl)sulfonyl)amino)-N-hydroxy-2-methyl-Propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40175302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
210755-45-6 | |
Record name | CP-471474 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210755456 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(((4-(4-fluorophenoxy)phenyl)sulfonyl)amino)-N-hydroxy-2-methyl-Propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40175302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[[[4-(4-Fluorophenoxy)phenyl]sulfonyl]amino]-N-hydrox y-2-methylpropanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CP-471474 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96U47H947L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.